molecular formula C11H8BrFN2O B3006696 2-Bromo-5-(2-fluorobenzyloxy)pyrazine CAS No. 1878698-86-2

2-Bromo-5-(2-fluorobenzyloxy)pyrazine

Cat. No. B3006696
M. Wt: 283.1
InChI Key: HFPXNZYWKXJFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazine derivatives often involves multi-step reactions with various precursors and reagents. For instance, the synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine was achieved through a substitution reaction and ring buckling reaction starting from commercially available 2,3-dichloropyrazine . Similarly, 2-Bromo-5-(2-fluorobenzyloxy)pyrazine could be synthesized through a halogenation reaction followed by a nucleophilic substitution with a 2-fluorobenzyl alcohol derivative.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can be further functionalized with various substituents. The presence of bromo and fluoro substituents in the compound of interest suggests potential for interactions such as hydrogen bonding or halogen bonding, which could influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Pyrazine derivatives can undergo a variety of chemical reactions. For example, the synthesis of difunctionalized 3-pyrazolidinones from α-bromoenal and monosubstituted hydrazine involves a formal [3 + 2] annulation, which is catalyzed by an N-Heterocyclic Carbene (NHC) . The brominated trihalomethylenones discussed in another paper serve as precursors for various pyrazoles through cyclocondensation and nucleophilic substitution reactions . These reactions highlight the versatility of pyrazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be influenced by their substituents. For instance, the photophysical properties of 2-pyrazoline derivatives were found to be structure-dependent, with emissions occurring between 310 nm and 370 nm . The introduction of halogen substituents such as bromo and fluoro groups can affect the compound's absorption and emission spectra, as well as its reactivity and stability.

Scientific Research Applications

Aldose Reductase Inhibition

2-Bromo-5-(2-fluorobenzyloxy)pyrazine derivatives have been synthesized and evaluated as potent inhibitors of aldose reductase, a key enzyme involved in the management of diabetic complications. These derivatives exhibit significant in vitro inhibition of porcine lens aldose reductase and in vivo inhibition of sorbitol accumulation in diabetic rats, suggesting potential for clinical development in treating diabetes-related disorders (Negoro et al., 1998).

Antiproliferative Activity

Research on mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, including derivatives of 2-Bromo-5-(2-fluorobenzyloxy)pyrazine, demonstrates significant antiproliferative effects against various human tumor cell lines. These complexes show promise as potential therapeutic agents in the treatment of cancers such as ovarian and colorectal carcinoma (Sutradhar et al., 2017).

Antiviral Properties

Pyrazino-pyrazine derivatives, related to 2-Bromo-5-(2-fluorobenzyloxy)pyrazine, have shown effective antiviral activity against a range of viruses, including measles, influenza, and herpes simplex, indicating their potential use in developing antiviral therapies (Verini et al., 1975).

Synthesis and Characterization

Further research in the field has led to the synthesis and characterization of fluorinated benzothiazepines and pyrazolines based on 4-Bromo-2-fluorobenzaldehyde, which could open new avenues for the development of pharmaceuticals and materials with unique properties (Jagadhani et al., 2015).

Optoelectronic Applications

The synthesis of dipyrrolopyrazine (DPP) derivatives, involving regio-selective amination reactions of dihalo-pyrrolopyrazines, has been explored for potential applications in organic optoelectronic materials. These derivatives show promise for use in devices like organic light-emitting diodes and solar cells (Meti et al., 2017).

Corrosion Inhibition

Research on pyrazine derivatives, including those related to 2-Bromo-5-(2-fluorobenzyloxy)pyrazine, has revealed their potential as corrosion inhibitors for steel surfaces. These studies provide insights into the molecular interactions and properties that make these compounds effective for protecting metal surfaces from corrosion (Saha et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, “2-Bromo-5-(3-fluorobenzyloxy)pyrazine”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-5-[(2-fluorophenyl)methoxy]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPXNZYWKXJFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(2-fluorobenzyloxy)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.